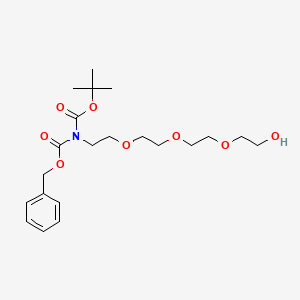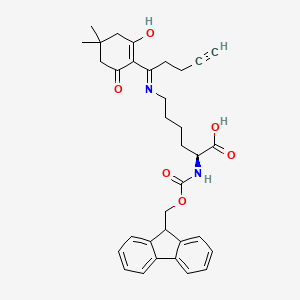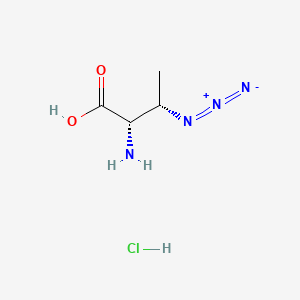
Boc,Z-AEEEE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Z-AEEEE (also referred to as Boc-Z-AEE) is a novel synthetic compound that has recently been gaining attention in the scientific community due to its potential therapeutic applications. Boc-Z-AEE is an organic molecule with a unique structure and properties, which makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Boc-Z-AEE has been studied for its potential therapeutic applications in a variety of areas. It has been investigated as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. In addition, it has been studied for its potential to reduce oxidative stress and protect against DNA damage. It has also been studied for its potential role in the regulation of gene expression.
Mecanismo De Acción
The exact mechanism of action of Boc-Z-AEE is not yet fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes, which can reduce inflammation and oxidative stress. It is also believed to modulate the expression of certain genes, which can lead to beneficial effects on cellular function.
Biochemical and Physiological Effects
Boc-Z-AEE has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as protect against DNA damage. It has also been shown to reduce the expression of certain genes involved in inflammation and cell death. In addition, it has been shown to have anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Boc-Z-AEE in laboratory experiments is that it is relatively easy to synthesize and use. It is also relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to using Boc-Z-AEE in laboratory experiments. For example, the effects of Boc-Z-AEE on humans have not been studied extensively, so its safety and efficacy in humans is not known.
Direcciones Futuras
The potential of Boc-Z-AEE is still being explored and there are many possible future directions for research. One potential area of research is to investigate the effects of Boc-Z-AEE on human health. This could involve studying its effects on inflammation, oxidative stress, and gene expression in humans. In addition, further research could explore the potential of Boc-Z-AEE as an anti-cancer agent or as a treatment for other diseases. Finally, further research could investigate the potential of Boc-Z-AEE as an antioxidant or as a protective agent against DNA damage.
Métodos De Síntesis
Boc-Z-AEE is synthesized using a process called “ring-closing metathesis”. This process involves the reaction of two molecules with a double bond, which produces a new molecule with a single bond. The reaction is catalyzed by a ruthenium-based catalyst, which helps to speed up the reaction and increase the yield. The process is relatively straightforward and can be completed in a few steps.
Propiedades
IUPAC Name |
benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(25)22(19(24)29-17-18-7-5-4-6-8-18)9-11-26-13-15-28-16-14-27-12-10-23/h4-8,23H,9-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNLAYPZKDWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














